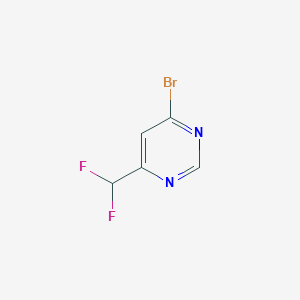

4-Bromo-6-(difluoromethyl)pyrimidine

Descripción

Propiedades

IUPAC Name |

4-bromo-6-(difluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF2N2/c6-4-1-3(5(7)8)9-2-10-4/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAGXBPOPTWSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-Bromo-6-(difluoromethyl)pyrimidine melting point and boiling point

An In-depth Technical Guide to 4-Bromo-6-(difluoromethyl)pyrimidine: Properties, Handling, and Synthetic Applications

Introduction

4-Bromo-6-(difluoromethyl)pyrimidine is a specialized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure is strategically designed, combining two key features that are highly sought after in modern drug discovery: the pyrimidine core and the difluoromethyl group. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology.[1][2][3][4] This is largely due to its ability to mimic the purine bases of DNA and RNA, allowing it to interact with a wide array of biological targets, most notably protein kinases.[1][3]

The incorporation of the difluoromethyl (-CF2H) moiety is a deliberate tactic to enhance the pharmacokinetic and pharmacodynamic profile of a lead compound. Unlike the more common trifluoromethyl (-CF3) group, the -CF2H group is a unique bioisostere for hydroxyl, thiol, or even amine functionalities. It can improve metabolic stability, increase lipophilicity for better membrane permeability, and crucially, act as a hydrogen bond donor—an interaction not possible with a -CF3 group.[5][6][7] This guide provides an in-depth overview of 4-Bromo-6-(difluoromethyl)pyrimidine, detailing its physicochemical properties, safe handling protocols, and its application in synthetic methodologies crucial for drug development.

Physicochemical Properties and Safe Handling

While comprehensive experimental data for 4-Bromo-6-(difluoromethyl)pyrimidine is not extensively published, key properties have been reported by chemical suppliers or can be predicted. The compound is known to be a liquid at standard temperature and pressure.[8]

Table 1: Physicochemical Data for 4-Bromo-6-(difluoromethyl)pyrimidine

| Property | Value | Source |

| CAS Number | 1706448-11-4 | [8] |

| Molecular Formula | C₅H₃BrF₂N₂ | [8] |

| Molecular Weight | 208.99 g/mol | [8] |

| Physical Form | Colorless to light yellow liquid | [8][9] |

| Melting Point | Not available (Liquid at room temp.) | - |

| Boiling Point | 239.4 ± 35.0 °C (Predicted) | [9] |

| Density | 1.741 ± 0.06 g/cm³ (Predicted) | [9] |

Storage and Handling

Proper handling and storage are critical due to the compound's reactivity and hazardous nature.

-

Storage: The compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture and air.[8][9]

-

Handling: As a hazardous substance, all handling should be conducted in a well-ventilated fume hood.[10][11] Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.[11][12] Avoid inhalation of vapors and any contact with skin or eyes.[10]

Safety Profile

The compound is classified as hazardous, with a GHS06 pictogram indicating toxicity.[8]

-

Signal Word: Danger[8]

-

Hazard Statements:

-

Precautionary Measures: In case of exposure, immediate medical attention is required. Standard first aid for chemical exposure to the skin, eyes, or via inhalation should be followed promptly.[11][13]

Strategic Importance in Medicinal Chemistry

The value of 4-Bromo-6-(difluoromethyl)pyrimidine lies in the synergistic combination of its two core components.

The Privileged Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry.[1][3] Its prevalence in biologically active molecules stems from its structural similarity to endogenous purines and pyrimidines. This allows pyrimidine-based compounds to function as competitive inhibitors for enzymes that process nucleotide substrates, such as protein kinases. The nitrogen atoms at positions 1 and 3 are excellent hydrogen bond acceptors, facilitating strong and specific binding to target proteins. This has led to the successful development of numerous kinase inhibitors for cancer therapy.[3]

The Difluoromethyl Group: A Bioisosteric Advantage

Fluorine chemistry is a powerful tool for fine-tuning drug properties. The difluoromethyl group, in particular, offers a unique set of advantages:[5]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the -CF2H group resistant to oxidative metabolism at that position. This can increase a drug's half-life and bioavailability.[5][14]

-

Lipophilicity Enhancement: The -CF2H group increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[5][6]

-

Hydrogen Bond Donor: The C-H bond in the -CF2H group is polarized by the adjacent fluorine atoms, making the hydrogen atom sufficiently acidic to act as a weak hydrogen bond donor. This unique capability allows it to mimic the hydrogen bonding of hydroxyl (-OH) or thiol (-SH) groups, enabling novel interactions with target proteins that are not possible with a -CF3 group.[5][7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The bromine atom at the C4 position of the pyrimidine ring serves as a versatile synthetic handle for carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for this purpose, allowing for the introduction of a diverse range of aryl and heteroaryl substituents.[15][16][17]

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of 4-Bromo-6-(difluoromethyl)pyrimidine with a generic arylboronic acid.

Objective

To synthesize a 4-aryl-6-(difluoromethyl)pyrimidine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials

-

4-Bromo-6-(difluoromethyl)pyrimidine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v mixture)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Solvents for workup and chromatography (Ethyl acetate, brine, anhydrous sodium sulfate)

Step-by-Step Methodology

-

Reaction Setup (Inert Atmosphere is Crucial):

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-6-(difluoromethyl)pyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Causality: The base (K₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[17]

-

-

Degassing the Solvent:

-

Add the 1,4-dioxane/water solvent mixture to the flask.

-

Degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. Alternatively, use a freeze-pump-thaw method (3 cycles).

-

Causality: Oxygen must be removed from the reaction mixture because it can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote side reactions.

-

-

Addition of Catalyst and Reaction Execution:

-

Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv) to the reaction mixture.

-

Causality: Pd(PPh₃)₄ is a common and effective pre-catalyst that readily provides the active Pd(0) species required to initiate the catalytic cycle via oxidative addition to the bromopyrimidine.[16][18]

-

Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Reaction Workup:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Wash it sequentially with water and then brine.

-

Causality: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and begins the drying process.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the Suzuki-Miyaura coupling protocol.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

4-Bromo-6-(difluoromethyl)pyrimidine stands out as a highly valuable and strategically designed building block for drug discovery and development. Its pyrimidine core provides a proven scaffold for interacting with key biological targets, while the difluoromethyl group offers a sophisticated tool for enhancing metabolic stability and modulating physicochemical properties in ways that are distinct from other fluorinated motifs. The presence of the bromo substituent allows for facile and versatile functionalization through robust synthetic methods like the Suzuki-Miyaura coupling, enabling the rapid generation of diverse compound libraries for screening. For researchers and scientists in the pharmaceutical field, a thorough understanding of the properties, handling, and synthetic utility of this reagent is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

-

Patil, S., Sawant, S., & Panda, S. S. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 98(5), 796-820. [Link]

-

Carosati, E., & Cruciani, G. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 123. [Link]

-

Al-Ostath, A. I., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Beni-Suef University Journal of Basic and Applied Sciences, 13(1), 74. [Link]

-

Aouad, M. R., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 16(11), 1599. [Link]

-

Al-Salahi, R., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4983. [Link]

-

Wang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8849. [Link]

-

Carboni, A., & Tredwell, M. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7040-7089. [Link]

-

Almehizia, A. A. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(10), 2269. [Link]

-

Bibi, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6525. [Link]

-

Bibi, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 8. 4-Bromo-6-(difluoromethyl)pyrimidine | 1706448-11-4 [sigmaaldrich.com]

- 9. 4-bromo-6-(difluoromethyl)pyrimidine | 1706448-11-4 [m.chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

Technical Monograph: Safety, Handling, and Synthetic Utility of 4-Bromo-6-(difluoromethyl)pyrimidine

Part 1: Introduction & Chemical Identity

The Strategic Value of the Difluoromethyl Motif

In modern drug discovery, 4-Bromo-6-(difluoromethyl)pyrimidine (CAS: 1706448-11-4) is not merely a reagent; it is a strategic scaffold.[1][2] The difluoromethyl (

The 4-bromo substituent provides a versatile handle for functionalization via nucleophilic aromatic substitution (

Chemical Identification Data

| Parameter | Specification |

| Chemical Name | 4-Bromo-6-(difluoromethyl)pyrimidine |

| CAS Number | 1706448-11-4 |

| Molecular Formula | |

| Molecular Weight | 208.99 g/mol |

| Physical State | Liquid (typically) or low-melting solid depending on purity |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

Part 2: Critical Hazard Analysis (SDS Core)

WARNING: While some vendors list this compound as a standard irritant, authoritative sources (e.g., Sigma-Aldrich/Merck) classify it under GHS06 (Skull and Crossbones) due to potential acute toxicity. As a Senior Scientist, you must treat this compound with the highest level of containment until site-specific toxicology data proves otherwise.

GHS Classification & Hazard Statements

| GHS Pictogram | Signal Word | Hazard Statement Code | Description |

| ☠️ | DANGER | H301 | Toxic if swallowed. |

| ☠️ | DANGER | H311 | Toxic in contact with skin. |

| ☠️ | DANGER | H331 | Toxic if inhaled. |

| ❗ | WARNING | H315 / H319 | Causes skin irritation / Causes serious eye irritation. |

Mechanism of Toxicity

The toxicity of halogenated pyrimidines often stems from their ability to act as alkylating agents or metabolic disruptors. The 4-bromo position is electrophilic; accidental absorption can lead to covalent modification of biological nucleophiles (proteins/DNA). Furthermore, the difluoromethyl group, while stable, can metabolize under extreme conditions to release fluoride ions, though this is less of a concern than the immediate acute toxicity of the parent molecule [3].

Part 3: Safe Handling & Storage Protocol

This protocol utilizes a self-validating system : the integrity of the compound and the safety of the operator are linked. If the compound degrades (turns yellow/orange/brown), it indicates improper storage, which correlates to a higher risk of volatile HBr release.

Storage Specifications

-

Temperature: -20°C (Freezer).

-

Atmosphere: Inert gas (Argon or Nitrogen). Critical: The compound is moisture-sensitive.[3][4] Hydrolysis of the C-Br bond releases Hydrogen Bromide (HBr) gas, which over-pressurizes vials and corrodes freezer internals.

-

Container: Amber glass with a Teflon-lined septum cap.

Operational Workflow: Risk Assessment

Before uncapping the reagent, follow this logic flow to determine the necessary engineering controls.

Figure 1: Risk Assessment Workflow for handling halogenated pyrimidines. Note the visual check for degradation (HBr release).

Part 4: Synthetic Utility & Reaction Safety

The primary utility of 4-Bromo-6-(difluoromethyl)pyrimidine is its reactivity at the C4 position. The electron-deficient pyrimidine ring activates the C-Br bond for Nucleophilic Aromatic Substitution (

Protocol: Amination (Standardized)

Objective: Displacement of Bromine with a primary amine (R-NH2).

-

Preparation: In a fume hood, dissolve 4-Bromo-6-(difluoromethyl)pyrimidine (1.0 equiv) in anhydrous THF or DMF.

-

Base Addition: Add DIPEA (Diisopropylethylamine, 2.5 equiv). Note: Inorganic bases like

can be used but may require heating. -

Nucleophile: Add the amine (1.1 equiv) dropwise at 0°C to control exotherm.

-

Reaction Monitoring: Warm to RT. Monitor by TLC/LCMS. The product is usually more polar than the starting material.

-

Quench: Dilute with EtOAc, wash with water. Caution: Aqueous wash may contain residual bromides/fluorides.

Reaction Mechanism & Selectivity

The following diagram illustrates why the reaction occurs at C4 and the role of the

Figure 2: SNAr Reaction Pathway. The electron-withdrawing CF2H group at C6 further activates the C4 position for nucleophilic attack.

Part 5: SDS Access & Emergency Response

How to Download the Official SDS

Do not rely on generic data for legal compliance. You must download the specific SDS for the batch you possess.

-

Identify Supplier: Check the bottle label (e.g., Sigma, Combi-Blocks, Enamine).

-

Search Query: Use the specific CAS 1706448-11-4 + SDS + [Supplier Name].

-

Direct Verification:

-

Sigma-Aldrich: (Look for "SDS" button on product page).

-

PubChem: (Check "Safety and Hazards" section).

-

Emergency Procedures

| Scenario | Immediate Action |

| Skin Contact | IMMEDIATE: Wash with soap and water for 15 min.[3][5][6] The compound is lipophilic and penetrates skin rapidly. Seek medical attention if redness appears. |

| Eye Contact | Rinse cautiously with water for 15 mins.[3][5][6][7] Remove contact lenses.[6][7] Hospital visit required due to potential corneal damage from acidity. |

| Spill (>1g) | Evacuate area. Do not attempt cleanup without a respirator (P100/Organic Vapor). Absorb with vermiculite. |

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry, 60(2), 797–804.[8]

-

Sigma-Aldrich. (2023). Safety Data Sheet for 4-Bromo-6-(difluoromethyl)pyrimidine, CAS 1706448-11-4. Merck KGaA.

-

PubChem. (n.d.). Compound Summary for CAS 1706448-11-4. National Center for Biotechnology Information.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. fishersci.dk [fishersci.dk]

- 4. durhamtech.edu [durhamtech.edu]

- 5. 2-Bromopyrimidine(4595-60-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

The Difluoromethyl Pyrimidine Motif: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary: The "Lipophilic Hydrogen Bond Donor"

In the landscape of modern medicinal chemistry, the difluoromethyl group (

For pyrimidine-based scaffolds—ubiquitous in kinase inhibitors, antivirals, and GPCR ligands—the incorporation of a

-

Metabolic Blocking: It protects the

-carbon from oxidation (unlike -

Lipophilicity Modulation: It is less lipophilic than

but more lipophilic than -

Hydrogen Bond Donor Capability: The

bond in

This guide details the synthetic access to these building blocks and their strategic deployment in drug discovery.[1][2][3]

Physicochemical Profile: vs. The World

The decision to incorporate a difluoromethyl pyrimidine must be data-driven. The table below summarizes the comparative properties of the

| Property | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( | Hydroxyl ( |

| Electronic Effect | Weak Donor (+I) | Strong Withdrawer (-I) | Moderate Withdrawer (-I) | Donor (+M) / Withdrawer (-I) |

| H-Bond Donor? | No | No | Yes (Weak, C-H) | Yes (Strong, O-H) |

| Lipophilicity ( | 0.56 | 0.88 | 0.11 - 0.40 | -0.67 |

| Metabolic Stability | Low (Oxidation prone) | High | High | Variable (Glucuronidation) |

| Steric Bulk ( | ~22 ų | ~40 ų | ~28 ų | ~10 ų |

Data grounded in comparative bioisostere studies (Zafrani et al., J. Med. Chem. 2017).[4][5]

Synthetic Architectures

Accessing difluoromethyl pyrimidines requires a bifurcated strategy depending on the stage of drug development: De Novo Construction for scale/building blocks, and Late-Stage Functionalization for SAR exploration.

Diagram 1: Synthetic Decision Matrix

The following flow illustrates the logical selection of synthetic methodology.

Caption: Strategic flow for selecting between cyclization and radical functionalization based on scale and regiochemical requirements.

Method A: De Novo Cyclization (The Scalable Route)

For generating core building blocks (e.g., 2-amino-4-difluoromethylpyrimidine), the condensation of amidines with fluorinated

Mechanism:

-

Nucleophilic attack of the amidine nitrogen on the

-keto ester carbonyl. -

Cyclization and dehydration.

Key Reagents:

-

Substrate: Ethyl 4,4-difluoro-3-oxobutanoate (commercially available).

-

Partner: Guanidine, Acetamidine, or substituted Benzamidines.

-

Base: NaOEt or NaOMe.

Method B: Radical C-H Functionalization (Late-Stage)

When a pyrimidine scaffold is already decorated and needs a "magic methyl" swap, Zinc Difluoromethanesulfinate (DFMS) (The Baran Reagent) is the superior choice over Minisci reactions using gaseous

Mechanism (Innate C-H Functionalization):

The reaction proceeds via a radical mechanism where the electron-deficient pyrimidine ring traps the nucleophilic

Caption: Mechanistic pathway of the Baran DFMS radical difluoromethylation on heteroarenes.

Experimental Protocols

Protocol 1: Late-Stage Difluoromethylation (Baran Protocol)

Use this for diversifying existing pyrimidine leads.

Safety Note: tert-Butyl hydroperoxide (TBHP) is an oxidant. Work behind a blast shield. DFMS releases

-

Setup: To a 20 mL vial equipped with a magnetic stir bar, add the pyrimidine substrate (1.0 equiv, e.g., 0.5 mmol) and Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv).

-

Solvent System: Add Dichloromethane (DCM) and Water (

) in a 2.5:1 ratio (e.g., 2.5 mL DCM / 1.0 mL Water). Note: The biphasic system is crucial for solubilizing the salt and the organic substrate. -

Initiation: Cool the mixture to 0°C (ice bath). Add TBHP (70% aq.[6] solution, 5.0 equiv) dropwise with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor by

NMR (look for doublet around -110 to -125 ppm). -

Workup: Quench with saturated aq.

. Extract with DCM (3x). Wash combined organics with sodium thiosulfate (to remove excess peroxide) and brine. Dry over -

Purification: Silica gel chromatography. Tip:

products are often slightly less polar than the parent heterocycle.

Protocol 2: De Novo Synthesis of 2-Amino-4-(difluoromethyl)pyrimidine

Use this for creating multi-gram building blocks.

-

Reagents: Guanidine hydrochloride (1.0 equiv), Ethyl 4,4-difluoro-3-oxobutanoate (1.0 equiv), Sodium ethoxide (NaOEt, 2.5 equiv), Ethanol (anhydrous).

-

Procedure:

-

Dissolve Guanidine HCl in Ethanol.

-

Add NaOEt solution slowly at 0°C. Stir for 15 min.

-

Add Ethyl 4,4-difluoro-3-oxobutanoate dropwise.

-

Heat to reflux (80°C) for 6–12 hours.

-

-

Isolation: Cool to RT. Neutralize with dilute HCl to pH ~7. Concentrate in vacuo.

-

Purification: Recrystallization from Ethanol/Water or column chromatography.

Medicinal Chemistry Case Study: Kinase Inhibitor Optimization

Scenario: A 2-aminopyrimidine based kinase inhibitor (e.g., a JAK inhibitor analog) shows high potency but poor metabolic stability due to a labile methyl group at the C4 position.

The

-

Metabolic Shielding: The C-F bonds prevent Cytochrome P450 oxidation at that site.

-

Interaction Gain: The C4-

proton can serve as a weak H-bond donor to the gatekeeper residue or backbone carbonyls in the ATP binding pocket, potentially improving selectivity or affinity. -

Solubility: The dipole of the

group often improves aqueous solubility compared to the purely hydrophobic

Validation:

-

In Vitro: Measure

(Intrinsic Clearance) in liver microsomes. Expect >2-fold improvement. -

Structural Biology: X-ray crystallography to confirm the C-H...O interaction (distance < 3.2 Å).

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link

-

Fujiwara, Y., et al. (2012).[7][8] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 492, 95–99.[8] Link

-

Fujiwara, Y., et al. (2012).[7][8] "A New Reagent for Direct Difluoromethylation."[6][7][8] Journal of the American Chemical Society, 134(3), 1494–1497. Link

-

O'Hara, F., et al. (2013).[7] "Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability." Journal of the American Chemical Society, 135(32), 12122–12134.[7] Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 二氟甲烷亚磺酸锌 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Baran difluoromethylation reagent - Enamine [enamine.net]

A Senior Application Scientist's Technical Guide to 4-Bromo-6-(difluoromethyl)pyrimidine: A Versatile Building Block in Modern Medicinal Chemistry

This guide provides an in-depth technical overview of 4-Bromo-6-(difluoromethyl)pyrimidine, a heterocyclic building block of increasing interest to researchers in drug discovery and development. We will move beyond simple data reporting to explore the strategic rationale for its use, plausible synthetic methodologies, and its practical application in creating novel chemical entities.

Core Molecular Identifiers and Physicochemical Properties

Precise identification is the foundation of reproducible science. 4-Bromo-6-(difluoromethyl)pyrimidine is a liquid at room temperature, distinguished by the following key identifiers and properties.[1]

| Property | Value | Source(s) |

| CAS Number | 1706448-11-4 | |

| Molecular Formula | C₅H₃BrF₂N₂ | |

| Molecular Weight | 208.99 g/mol | |

| InChIKey | BIAGXBPOPTWSDT-UHFFFAOYSA-N | |

| Canonical SMILES | C1=C(C(=NC=N1)Br)C(F)F | |

| Physical Form | Liquid | |

| Storage | -20°C, sealed, away from moisture |

The Strategic Value of the Difluoromethyl Group in Drug Design

The incorporation of a difluoromethyl (-CHF₂) group into a pyrimidine scaffold is a deliberate design choice, not a trivial substitution. For the medicinal chemist, the -CHF₂ group is a powerful tool for modulating molecular properties to enhance therapeutic potential.[1][2]

Expertise in Action: Why Choose -CHF₂?

The -CHF₂ group is considered a valuable bioisostere —a substituent that mimics the steric and electronic properties of another group, while potentially improving the molecule's overall profile.[3][4] Specifically, it serves as a metabolically stable replacement for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) functionalities.[1][2][3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[5] Replacing a metabolically vulnerable group (e.g., a methoxy group prone to O-demethylation) with -CHF₂ can block this metabolic "hotspot," extending the drug's half-life and improving bioavailability.[5]

-

Lipophilicity and Permeability: The -CHF₂ group increases the lipophilicity of the parent molecule, which can enhance its ability to cross cellular membranes.[1][2] This is a critical factor for oral bioavailability and for drugs targeting the central nervous system (CNS).

-

Hydrogen Bonding Capacity: Unlike the trifluoromethyl (-CF₃) group, the hydrogen atom in -CHF₂ is acidic enough to act as a weak hydrogen bond donor.[1][3] This unique feature allows it to mimic the hydrogen bonding interactions of a hydroxyl or thiol group within a target protein's binding site, potentially preserving or enhancing binding affinity while improving pharmacokinetic properties.[3]

This combination of metabolic robustness and the ability to engage in specific polar interactions makes the difluoromethyl group a strategic asset for overcoming common challenges in drug development.[1][3]

Synthesis and Mechanistic Considerations

A logical approach would start with a readily available difluoromethylated precursor, such as 1,1-difluoroacetone.

Caption: Plausible synthetic workflow for 4-Bromo-6-(difluoromethyl)pyrimidine.

Causality Behind the Synthetic Choices:

-

Step 1 (Claisen Condensation): This is a classic and reliable method for forming 1,3-dicarbonyl compounds. Using a strong, non-nucleophilic base like sodium hydride ensures efficient deprotonation of the α-carbon of 1,1-difluoroacetone to initiate the condensation with ethyl formate.

-

Step 2 (Cyclocondensation): The reaction of a 1,3-diketone with urea (or thiourea) is a standard and robust method for constructing the pyrimidine core.[6] The choice of base (e.g., sodium ethoxide) is critical to drive the reaction to completion.

-

Step 3 (Halogenation): Conversion of the resulting pyrimidin-2-ol tautomer to the bromide is essential for subsequent functionalization. Phosphorus oxybromide (POBr₃) is a powerful reagent for this transformation.[9] This step would likely install bromine atoms at both the 2- and 4-positions due to the reactivity of the pyrimidine ring.

-

Step 4 (Selective Dehalogenation): The C2-position of a dihalopyrimidine is often more reactive towards nucleophilic substitution and, in some cases, reduction. Careful control of catalytic hydrogenation conditions (catalyst, pressure, base) can often achieve selective removal of the more labile C2-bromide, yielding the desired 4-bromo isomer.

Application as a Versatile Synthetic Intermediate

The true value of 4-Bromo-6-(difluoromethyl)pyrimidine lies in its utility as a synthetic building block. The molecule possesses two key reactive sites: the electron-deficient pyrimidine ring and the bromine atom at the C4 position. The bromine atom is particularly valuable as it serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[10][11]

This reaction allows for the precise and efficient formation of a carbon-carbon bond between the pyrimidine core and a vast array of aryl or heteroaryl groups, enabling the rapid synthesis of large libraries of complex molecules for screening in drug discovery programs.[11][12]

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol describes a representative, self-validating procedure for the Suzuki-Miyaura cross-coupling of 4-Bromo-6-(difluoromethyl)pyrimidine with a generic arylboronic acid. The success of the protocol is validated by the consumption of starting materials and the formation of a new, less polar product, observable by Thin Layer Chromatography (TLC) and confirmable by Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To synthesize a 4-Aryl-6-(difluoromethyl)pyrimidine derivative.

Materials:

-

4-Bromo-6-(difluoromethyl)pyrimidine (1.0 eq)

-

Arylboronic Acid (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 eq)

-

Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Inert Gas (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-6-(difluoromethyl)pyrimidine (1.0 eq), the chosen arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen) for 10-15 minutes. This is a critical step, as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (1,4-dioxane and water) via syringe. Degassing the solvent (e.g., by sparging with nitrogen for 20 minutes) is essential to remove dissolved oxygen.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

-

Monitoring and Validation: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete upon the disappearance of the starting bromopyrimidine spot and the appearance of a new, typically less polar, product spot. A co-spot of the reaction mixture with the starting material should show two distinct spots. Further validation can be achieved by taking a small aliquot, diluting it, and analyzing by LC-MS to confirm the presence of the desired product mass.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-Aryl-6-(difluoromethyl)pyrimidine derivative.

This robust protocol provides a reliable pathway for researchers to utilize 4-Bromo-6-(difluoromethyl)pyrimidine as a key intermediate in the synthesis of novel compounds for various therapeutic areas, including oncology and inflammatory diseases, where pyrimidine-based kinase inhibitors are prevalent.[13][14]

References

-

BOC Sciences.

-

BenchChem.

-

National Center for Biotechnology Information, U.S. National Library of Medicine.

-

National Center for Biotechnology Information, U.S. National Library of Medicine.

-

EurekAlert!, American Association for the Advancement of Science.

-

ResearchGate.

-

PubMed, National Center for Biotechnology Information.

-

PubMed, National Center for Biotechnology Information.

-

ResearchGate.

-

National Center for Biotechnology Information, U.S. National Library of Medicine.

-

National Center for Biotechnology Information, U.S. National Library of Medicine.

-

National Center for Biotechnology Information, U.S. National Library of Medicine.

-

ResearchGate.

-

ResearchGate.

-

Vanderbilt University.

-

Google Patents.

-

National Center for Biotechnology Information, U.S. National Library of Medicine.

-

Sigma-Aldrich.

-

ACS Publications.

-

Crysdot LLC.

-

International Journal of Pharmaceutical Sciences Online.

-

Google Patents.

-

Atlantis Press.

-

Google Patents.

-

Frontiers in Chemistry.

-

MDPI.

-

HETEROCYCLES.

-

MDPI.

-

ACS Publications.

-

BenchChem.

-

PubChem.

-

MDPI.

-

ResearchGate.

-

RSC Publishing.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of EGFR Inhibitors Using 4-Bromo-6-(difluoromethyl)pyrimidine

Executive Summary

This application note details the synthetic utility of 4-Bromo-6-(difluoromethyl)pyrimidine as a high-value scaffold for next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. Unlike varying trifluoromethyl (

Chemical Biology & Rationale

The "Fluorine Scan" in Kinase Inhibitors

In EGFR drug discovery, modulating the pKa and lipophilicity of the pyrimidine core is critical for metabolic stability and membrane permeability. While

Why

-

H-Bond Donor: The polarized C-H bond in

can serve as a weak hydrogen bond donor to backbone carbonyls or gated water molecules in the hinge region (e.g., Met790 in T790M mutants). -

Lipophilicity: It increases

less aggressively than

Comparative Physicochemical Properties[1]

| Property | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( |

| Electronic Effect | Electron Donating | Strong Electron Withdrawing | Electron Withdrawing |

| H-Bond Capacity | None | Acceptor (Weak) | Donor (Weak) & Acceptor |

| Metabolic Stability | Low (Oxidation prone) | High | High |

| Lipophilicity ( | 0.56 | 0.88 | 0.65 |

Synthetic Strategy & Workflow

The synthesis of EGFR inhibitors from 4-Bromo-6-(difluoromethyl)pyrimidine primarily relies on the high electrophilicity of the C4 position. The bromine atom at C4 is activated by the electron-withdrawing pyrimidine nitrogens and the

Reaction Pathway Diagram

Figure 1: Synthetic workflow for coupling the difluoromethyl-pyrimidine core with aniline pharmacophores.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

This is the critical step for attaching the "hinge-binding" or "hydrophobic tail" aniline to the pyrimidine core.

Reagents:

-

Substrate: 4-Bromo-6-(difluoromethyl)pyrimidine (1.0 equiv)

-

Nucleophile: 3-Chloro-4-fluoroaniline (1.1 equiv) [Model EGFR pharmacophore]

-

Solvent: Isopropanol (IPA) or n-Butanol (anhydrous)

-

Catalyst/Base:

-Toluenesulfonic acid (p-TSA) (0.1 equiv) OR-

Expert Insight: Acid catalysis (p-TSA) often provides cleaner conversion for electron-deficient pyrimidines by protonating the ring nitrogen (N1/N3), further activating the C4-Br bond.

-

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (

or Ar). -

Dissolution: Add 4-Bromo-6-(difluoromethyl)pyrimidine (1.0 mmol, 209 mg) and 3-Chloro-4-fluoroaniline (1.1 mmol, 160 mg) to the flask.

-

Solvent Addition: Add anhydrous Isopropanol (5 mL, 0.2 M concentration).

-

Catalyst Addition: Add

-TSA monohydrate (0.1 mmol, 19 mg).-

Note: If the aniline is acid-sensitive, swap p-TSA for DIPEA (2.0 mmol) and run in n-Butanol at 100°C.

-

-

Reaction: Heat the mixture to reflux (82°C for IPA) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The product typically spots lower than the starting bromide.

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature (RT).

-

Often, the product precipitates as the hydrobromide or tosylate salt.

-

Filter the solid and wash with cold IPA (

mL) and diethyl ether (

-

-

Workup (Extraction Method - if no precipitate):

-

Concentrate the solvent in vacuo.

-

Redissolve residue in EtOAc (20 mL) and wash with saturated

(20 mL) to neutralize. -

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

Yield Expectation: 75–85% isolated yield.

Protocol B: Suzuki-Miyaura Coupling (Alternative C-C Bond Formation)

If the target inhibitor requires a carbon-linked aryl group at C4 instead of an amine (e.g., bi-aryl EGFR inhibitors), a Suzuki coupling is preferred.

Reagents:

-

4-Bromo-6-(difluoromethyl)pyrimidine (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Methodology:

-

Combine halide, boronic acid, and catalyst in a microwave vial.

-

Add Dioxane and aqueous base. Purge with Argon for 5 mins.

-

Heat at 90°C (oil bath) or 100°C (Microwave) for 1 hour.

-

Filter through Celite, extract with EtOAc, and purify via flash chromatography.

Structural Validation & QC

To ensure the integrity of the synthesized inhibitor, specific spectral signatures of the

| Technique | Expected Signature | Diagnostic Value |

| 1H NMR | Triplet ( | Confirms presence of |

| 19F NMR | Doublet ( | Confirms difluoro substitution; absence of singlet rules out |

| 13C NMR | Triplet at | Confirms Carbon-Fluorine connectivity. |

| HRMS | Verifies elemental composition. |

Mechanism of Action (Binding Mode)

Understanding why we synthesize this molecule helps in designing better derivatives.

Figure 2: Simplified interaction map showing the role of the difluoromethyl group in the ATP binding pocket.

The

Troubleshooting & Safety

-

Regioselectivity: While C4 is most reactive, harsh conditions (Temp > 120°C) may lead to degradation or reaction at C2 if a leaving group is present there (though 4-bromo-6-difluoromethylpyrimidine usually has H at C2).

-

Safety: Brominated pyrimidines are potential sensitizers. The

group is stable, but avoid strong reducing agents (e.g., -

Moisture:

reactions are generally tolerant of moisture, but anhydrous solvents are recommended to prevent hydrolysis of the bromide to the pyrimidinone (unreactive byproduct).

References

-

Role of Fluorine in Medicinal Chemistry: Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Difluoromethyl as a Hydrogen Bond Donor: Zafrani, Y., et al. (2017).[2] Difluoromethyl Group as a Hydrogen Bond Donor: A Strategy for the Design of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Synthesis of 4-Amino-Pyrimidines (General Protocol): Laufer, S., et al. (2016). Lung Cancer: EGFR Inhibitors with Low Nanomolar Activity against a Therapy-Resistant L858R/T790M/C797S Mutant.[3] Angewandte Chemie International Edition. [Link]

Sources

Application Notes & Protocols: Synthesis of Difluoromethyl-Substituted Heterocycles for Agrochemicals

Abstract

The strategic incorporation of the difluoromethyl (–CF₂H) group into heterocyclic scaffolds is a cornerstone of modern agrochemical design. This functional group acts as a unique bioisostere for hydroxyl, thiol, and amine moieties, capable of enhancing metabolic stability, modulating lipophilicity, and participating in hydrogen bonding—a feature absent in its trifluoromethyl counterpart.[1][2][3][4] These properties can significantly improve the efficacy, bioavailability, and binding affinity of active ingredients.[5] This guide provides an in-depth analysis of prevalent synthetic strategies for accessing difluoromethyl-substituted heterocycles, complete with field-proven protocols, mechanistic insights, and comparative data for researchers in agrochemical discovery and development.

The Physicochemical Impact of the Difluoromethyl Group in Agrochemical Design

The difluoromethyl group is more than a simple fluorinated analogue; its distinct electronic properties offer a nuanced tool for molecular optimization. Unlike the highly lipophilic and electron-withdrawing trifluoromethyl (–CF₃) group, the –CF₂H moiety possesses a polarized C–H bond, rendering the hydrogen atom acidic and capable of acting as a hydrogen bond donor.[4][6] This unique characteristic allows for novel interactions with biological targets, potentially leading to enhanced potency and selectivity.[3]

Furthermore, the introduction of a –CF₂H group provides a moderate increase in lipophilicity (logP) and can significantly enhance a molecule's resistance to oxidative metabolism by protecting adjacent C-H bonds, thereby extending its biological half-life.[1][3][5] These combined effects make difluoromethylation a critical strategy in the rational design of next-generation fungicides, herbicides, and insecticides.[1][5]

Core Synthetic Strategies: A Mechanistic Overview

The introduction of a –CF₂H group onto a heterocyclic core can be broadly categorized into four primary approaches, each with distinct advantages depending on the substrate, desired regioselectivity, and stage of the synthetic sequence.

-

Radical Difluoromethylation: Involves the generation of a difluoromethyl radical (•CF₂H), which is then trapped by a (hetero)aromatic system. This is often the preferred method for late-stage C–H functionalization.[7][8]

-

Transition Metal-Catalyzed Cross-Coupling: Utilizes catalysts (e.g., Palladium, Nickel, Copper) to forge a C–CF₂H bond between a pre-functionalized heterocycle (e.g., halide, boronic acid) and a difluoromethyl source.[6][9]

-

Nucleophilic Difluoromethylation: Employs a difluoromethyl anion equivalent (e.g., generated from TMSCF₂H) to attack an electrophilic center on the heterocycle.[1][10]

-

Electrophilic & Carbene-Based Difluoromethylation: Involves the reaction of an electron-rich heterocycle with an electrophilic difluoromethylating agent or the insertion of a difluorocarbene (:CF₂) into an N-H, O-H, or S-H bond.[1]

Radical C–H Difluoromethylation: Protocols & Applications

Direct C–H difluoromethylation via a radical pathway is exceptionally powerful for modifying complex heterocycles without the need for pre-functionalization.[7] Modern methods often employ photoredox catalysis or chemical radical initiators under mild conditions, showing broad functional group tolerance.[8][11] A prominent and user-friendly reagent for this transformation is Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as DFMS).[12]

Causality Behind Experimental Choices:

The selection of a radical approach is often driven by the desire for atom economy and the ability to functionalize otherwise inert C–H bonds. The regioselectivity is typically governed by the electronic properties of the heterocyclic substrate, with the nucleophilic •CF₂H radical preferentially attacking electron-deficient sites, a principle inspired by Minisci-type reactions.[8][12] The use of an oxidant like potassium persulfate (K₂S₂O₈) or a photocatalyst is crucial for generating the key •CF₂H radical from its precursor.

Caption: General workflow for radical C–H difluoromethylation.

Protocol 3.1: Direct C–H Difluoromethylation of Caffeine using DFMS

This protocol describes the direct difluoromethylation of caffeine, a common heterocyclic scaffold, at the C8 position.

Materials:

-

Caffeine (1.0 mmol, 194.2 mg)

-

Zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂) (1.5 mmol, 389.2 mg)[12]

-

Potassium persulfate (K₂S₂O₈) (2.0 mmol, 540.6 mg)

-

Trifluoroacetic acid (TFA) (2.0 mmol, 150 µL)

-

Solvent: Acetonitrile (CH₃CN, 5 mL) and Water (H₂O, 5 mL)

-

Round-bottom flask (25 mL), magnetic stirrer, heating mantle/oil bath, condenser.

Procedure:

-

To a 25 mL round-bottom flask, add caffeine (194.2 mg), DFMS (389.2 mg), and K₂S₂O₈ (540.6 mg).

-

Add a magnetic stir bar, followed by acetonitrile (5 mL) and water (5 mL).

-

Stir the suspension and add trifluoroacetic acid (150 µL).

-

Attach a condenser and heat the reaction mixture to 80 °C in a pre-heated oil bath.

-

Maintain stirring at 80 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to afford the pure 8-(difluoromethyl)caffeine.

Safety Precautions: Handle trifluoroacetic acid in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

| Parameter | Radical C-H Difluoromethylation |

| Key Reagents | Zn(SO₂CF₂H)₂, NaSO₂CF₂H, CF₂HSO₂NHNHBoc |

| Typical Yields | 40-91%[11][12] |

| Advantages | High functional group tolerance, late-stage applicability, no pre-functionalization needed. |

| Limitations | Regioselectivity can be an issue with complex substrates, potential for multiple additions.[13] |

Transition Metal-Catalyzed Difluoromethylation

Cross-coupling reactions offer a highly reliable and regioselective method for installing a difluoromethyl group. These reactions are particularly valuable when a specific isomer is required. Nickel and Palladium catalysts are frequently used to couple (hetero)aryl halides or triflates with a difluoromethyl source.[6][14]

Causality Behind Experimental Choices:

This strategy is chosen for its predictable regioselectivity, which is dictated by the position of the leaving group (e.g., -Br, -Cl, -OTf) on the heterocyclic ring. The choice of catalyst and ligand is critical; for example, ligands like RuPhos or XPhos are often used in palladium catalysis to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6][9] The use of an inert atmosphere (Nitrogen or Argon) is mandatory to prevent the degradation of the organometallic catalyst and intermediates.

Caption: Simplified transition metal catalytic cycle.

Protocol 4.1: Nickel-Catalyzed Difluoromethylation of a Heteroaryl Chloride

This protocol is adapted from methodologies for coupling (hetero)aryl chlorides with chlorodifluoromethane (ClCF₂H), a cost-effective difluoromethyl source.[14]

Materials:

-

Heteroaryl chloride (e.g., 2-chloro-6-methylpyridine) (1.0 mmol, 127.6 mg)

-

Nickel(II) chloride ethylene glycol complex (NiCl₂(dme)) (10 mol%, 22 mg)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%, 32.2 mg)

-

Zinc powder (3.0 mmol, 196.2 mg)

-

Sodium iodide (NaI) (2.0 mmol, 299.8 mg)

-

Chlorodifluoromethane (ClCF₂H) source (e.g., gas cylinder or precursor)

-

Solvent: N,N-Dimethylacetamide (DMA), anhydrous (5 mL)

-

Schlenk flask or sealed pressure vessel, inert atmosphere (N₂ or Ar) supply.

Procedure:

-

Catalyst Preparation: In a glovebox or under a stream of inert gas, add NiCl₂(dme) (22 mg), dtbbpy (32.2 mg), zinc powder (196.2 mg), and NaI (299.8 mg) to a dry Schlenk flask or pressure vessel equipped with a stir bar.

-

Substrate Addition: Add the heteroaryl chloride (127.6 mg) followed by anhydrous DMA (5 mL).

-

Reaction Setup: Seal the vessel securely. Purge the headspace with inert gas.

-

Reagent Introduction: Carefully introduce chlorodifluoromethane gas into the vessel (approx. 2-3 equivalents, pressure and vessel dependent) or add a chemical precursor that generates ClCF₂H. (Note: ClCF₂H is an ozone-depleting substance and should be handled with appropriate containment and according to regulations). [6]

-

Reaction: Place the vessel in a heating block or oil bath pre-heated to 60 °C. Stir vigorously for 18-24 hours.

-

Work-up: After cooling to room temperature, carefully vent any excess pressure. Quench the reaction by slowly adding 1 M HCl (10 mL).

-

Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, dry over MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired difluoromethylated heterocycle.

| Parameter | Transition Metal-Catalyzed Cross-Coupling |

| Key Reagents | Sources: ClCF₂H, [(DMPU)₂Zn(CF₂H)₂]. Catalysts: Ni(cod)₂, Pd(dba)₂. |

| Typical Yields | 60-95%[14] |

| Advantages | Excellent and predictable regioselectivity, applicable to a wide range of aryl halides. |

| Limitations | Requires inert atmosphere, catalyst and ligand cost, potential for catalyst poisoning by certain functional groups. |

Application in Agrochemical Synthesis: The Pyrazole Fungicide Core

Many top-selling fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), are based on a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core.[15][16][17] The synthesis of these vital building blocks demonstrates the practical application of difluoromethylation chemistry.

Caption: Synthesis of a key pyrazole fungicide intermediate.

The synthesis typically begins with the cyclocondensation of a difluorinated ketoester with methylhydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed to the carboxylic acid and subsequently converted to the highly reactive acyl chloride, ready for amide coupling with various aniline moieties to produce a library of potential fungicides.[15][16]

Conclusion

The synthesis of difluoromethyl-substituted heterocycles is a dynamic and enabling field within agrochemical research. While classical methods remain useful, the development of radical C–H functionalization and advanced transition-metal catalyzed protocols has significantly expanded the toolkit for chemists.[6][7] These modern techniques allow for the late-stage introduction of the –CF₂H group, accelerating the discovery and optimization of new, more effective crop protection agents. The protocols and insights provided herein serve as a practical guide for harnessing the power of difluoromethylation in the creation of innovative agrochemicals.

References

-

Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9, 4192-4208. [Link]

-

MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]

-

Zhang, Y., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Synthesis of Difluoromethylated Heterocycle. [Link]

-

Li, P., et al. (2017). Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry, 6(9), 1144-1153. [Link]

-

ACS Publications. (2025). Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges. ACS Catalysis. [Link]

-

Wang, F., et al. (2020). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications, 11(1), 515. [Link]

-

ProQuest. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Molecules, 27(17). [Link]

-

ACS Publications. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. [Link]

-

Royal Society of Chemistry. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers. [Link]

-

University of Birmingham Research Portal. (2024). Promoting Photocatalytic Direct C−H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. [Link]

-

PubMed. (2024). Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. [Link]

-

Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7069-7117. [Link]

-

ChemRxiv. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. [Link]

-

University of Münster. (2024). Chemists develop New method for introducing fluorinated components into molecules. [Link]

-

National Institutes of Health. (2021). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 26(11), 3326. [Link]

-

ACS Publications. (2025). Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. The Journal of Organic Chemistry. [Link]

-

National Institutes of Health. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(22), 9130–9133. [Link]

-

ChemRxiv. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. [Link]

-

Royal Society of Chemistry. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10, 26867-26871. [Link]

-

Taylor & Francis Online. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications. [Link]

-

Morressier. (2018). Direct difluoromethylation of heterocycles using difluoroacetic acid. [Link]

-

National Institutes of Health. (2021). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters, 23(15), 5896–5900. [Link]

-

ResearchGate. (2025). Difluoromethylation of N-heterocyclic biomolecules. [Link]

- Google Patents. (n.d.). EP0104715A2 - 2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same.

-

National Institutes of Health. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15, 4116. [Link]

-

ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. [Link]

-

National Institutes of Health. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. International Journal of Molecular Sciences, 24(13), 11100. [Link]

-

ResearchGate. (2026). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Chinese Chemical Society. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(2), 626-642. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 7. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. sioc.cas.cn [sioc.cas.cn]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct difluoromethylation of heterocycles using difluoroacetic acid [morressier.com]

- 14. d-nb.info [d-nb.info]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives - ProQuest [proquest.com]

- 17. Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-6-(difluoromethyl)pyrimidine

Introduction: Navigating the Synthesis of Electron-Deficient Aminopyrimidines

The synthesis of substituted aminopyrimidines is a cornerstone of medicinal chemistry and materials science, as this scaffold is a key component in a multitude of bioactive molecules and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr), particularly in terms of substrate scope and reaction conditions.[1][2] This application note provides a detailed guide to the Buchwald-Hartwig amination of 4-Bromo-6-(difluoromethyl)pyrimidine, a challenging yet important substrate due to the strong electron-withdrawing nature of the difluoromethyl group.

The presence of the difluoromethyl (CF2H) group significantly modulates the electronic properties of the pyrimidine ring, rendering it highly electron-deficient.[3] While this electronic feature can enhance the susceptibility of the ring to nucleophilic attack, it also presents unique challenges for the palladium-catalyzed coupling reaction. This guide will delve into the mechanistic considerations, provide a robust and optimized experimental protocol, and offer insights into troubleshooting and reaction optimization for this specific transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] Understanding this mechanism is crucial for rational catalyst and ligand selection and for troubleshooting potential issues. The generally accepted catalytic cycle comprises three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 4-Bromo-6-(difluoromethyl)pyrimidine), forming a Pd(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl > OTf.[5]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the cycle. The presence of electron-withdrawing groups on the aryl ring has been shown to accelerate the reductive elimination step.[6]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-Bromo-6-(difluoromethyl)pyrimidine with a generic primary or secondary amine. Optimization of reaction conditions may be necessary for specific amine coupling partners.

Materials:

-

4-Bromo-6-(difluoromethyl)pyrimidine

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst (e.g., XPhos Pd G3)[7]

-

Bulky biarylphosphine ligand (e.g., XPhos, tBuXPhos)[8]

-

Sodium tert-butoxide (NaOtBu) or another suitable non-nucleophilic base (e.g., LHMDS, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk tube or round-bottom flask under an inert atmosphere (argon or nitrogen), combine 4-Bromo-6-(difluoromethyl)pyrimidine (1.0 equiv), the amine (1.2 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

-

Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.4 equiv) to the reaction vessel.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the pyrimidine substrate) via syringe.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the specific amine and catalyst system. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 6-(difluoromethyl)pyrimidin-4-amine.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of 4-Bromo-6-(difluoromethyl)pyrimidine hinges on the careful selection and optimization of several key parameters.

| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |

| Palladium Source | Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%) | Pre-catalysts like XPhos Pd G3 often provide more consistent results and faster reaction times.[7] If using a Pd(0) source like Pd₂(dba)₃, no pre-activation is needed. |

| Ligand | XPhos (4 mol%) or tBuXPhos (4 mol%) | Bulky, electron-rich biarylphosphine ligands are generally required for the amination of electron-deficient heteroaryl halides to promote reductive elimination and prevent catalyst deactivation.[8] |

| Base | Sodium tert-butoxide (1.4 equiv) | A strong, non-nucleophilic base is essential for deprotonating the amine. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.[8] |

| Solvent | Toluene or Dioxane (anhydrous, degassed) | These are common solvents for Buchwald-Hartwig reactions. The choice may depend on the solubility of the starting materials and the desired reaction temperature. |

| Temperature | 80-110 °C | The electron-deficient nature of the substrate may allow for milder conditions compared to less activated aryl bromides. However, optimization is key. |

| Amine Stoichiometry | 1.2 equivalents | A slight excess of the amine is typically used to drive the reaction to completion. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient temperature, or inappropriate ligand/base combination. | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Screen different ligands, bases, and higher temperatures. Consider using a pre-catalyst. |

| Side Product Formation (e.g., Hydrodehalogenation) | Competing reduction of the aryl bromide. | This can be more prevalent with certain amines. Optimizing the ligand-to-palladium ratio or switching to a different ligand system can mitigate this side reaction. |

| Decomposition of Starting Material | Base-sensitive functional groups on the amine or pyrimidine. | If the substrate is sensitive to strong bases like NaOtBu, consider using a weaker base such as K₃PO₄ or Cs₂CO₃, which may necessitate a higher reaction temperature. |

Conclusion

The Buchwald-Hartwig amination provides a reliable and efficient pathway for the synthesis of N-substituted 6-(difluoromethyl)pyrimidin-4-amines. The electron-withdrawing difluoromethyl group activates the pyrimidine ring, making this transformation highly feasible. Success is contingent on the judicious selection of a suitable palladium catalyst, a bulky and electron-rich phosphine ligand, and an appropriate base. The protocol and guidelines presented in this application note serve as a robust starting point for researchers in drug discovery and materials science to access this valuable class of compounds.

References

-

Paul Murray Catalysis Consulting Ltd. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]

-

Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters. [Link]

-

Examples of palladium-catalysed amination of reactive heteroaryl chlorides. ResearchGate. [Link]

-

Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. ScienceOpen. [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]

-

Access to Chiral Hydropyrimidines through Palladium-Catalyzed Asymmetric Allylic C-H Amination. Angewandte Chemie International Edition. [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]

-

Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

-

Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research. [Link]

-

A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. SciSpace. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]

-

Influences on the Relative Rates for C−N Bond-Forming Reductive Elimination and β-Hydrogen Elimination of Amides. A Case Study on the Origins of Competing Reduction in the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

avoiding debromination side reactions in palladium catalysis

Status: Operational Ticket Type: Technical Troubleshooting & Optimization Subject: Mitigation of Hydrodehalogenation (Debromination) in Pd-Catalysis

Diagnostic Triage: Is it Debromination?

Before altering reaction parameters, confirm the side reaction. Low yield does not always equal debromination.[1]

Symptom Checklist:

Figure 1: Diagnostic logic flow to isolate hydrodehalogenation from other catalytic failures.

The Mechanism: Why is my Bromine vanishing?

Core Concept: Debromination is rarely a random event; it is a competitive pathway driven by

In a successful cycle, the Palladium(II) intermediate undergoes Reductive Elimination to form the C-N or C-C bond.[2] In the failure mode, the Pd(II) center picks up a hydride (H

Common Hydride Sources:

-

The Amine (Buchwald-Hartwig): Primary amines with

-hydrogens can undergo -

The Solvent (Suzuki/General): Alcohols (isopropanol, ethanol) are excellent hydride donors via

-elimination. -

Water/Formate: Trace impurities acting as reducing agents.